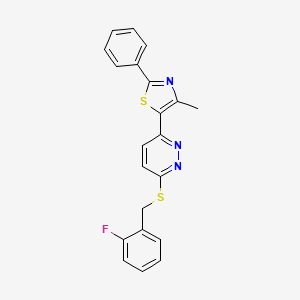

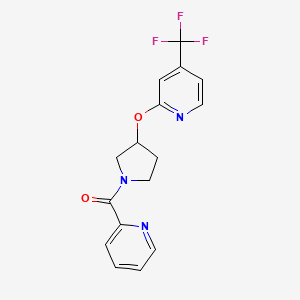

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(6-((2-Fluorobenzyl)thio)pyridazin-3-yl)-4-methyl-2-phenylthiazole is a chemical compound that has shown potential in scientific research applications.

科学的研究の応用

Antitumor Applications

The synthesis and evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles, including derivatives structurally similar to the compound , have revealed potent cytotoxic activities in vitro. These compounds exhibit significant antitumor properties, particularly against human breast cancer cell lines. One study demonstrated that fluorinated benzothiazoles were highly effective in inhibiting tumor growth, highlighting their potential as promising antitumor agents. The study also explored the role of cytochrome P450 enzymes in mediating the antitumor activity of these compounds, suggesting a complex interaction between drug metabolism and antitumor efficacy (Hutchinson et al., 2001).

Antimicrobial and Antioxidant Properties

Research into the antimicrobial and antioxidant properties of benzothiazole derivatives has shown promising results. Novel phenothiazine linked substituted benzylideneamino-1,2,4-triazole derivatives exhibited potent antioxidant activity, suggesting the utility of benzothiazole compounds in combating oxidative stress. The study indicates that electron-releasing groups within these compounds contribute significantly to their antioxidant capabilities (Maddila et al., 2015).

Biological Activity Analysis

Further research into the biological activities of benzothiazole and triazole derivatives underscores their versatility. The synthesis of triazole Schiff’s base derivatives and their evaluation on tyrosinase activity provided insights into their inhibitory effects, contributing to the development of antityrosinase agents. This study revealed that specific substitutions on the benzene ring enhanced anti-tyrosinase activities, offering a pathway for creating effective inhibitors (Yu et al., 2015).

作用機序

Target of Action

The primary target of this compound is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .

Mode of Action

The compound interacts with the α-glucosidase enzyme, inhibiting its activity . The kinetic study revealed the competitive inhibition behavior of the compound . Docking studies showed imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions confirming the observed activity .

Biochemical Pathways

The inhibition of α-glucosidase enzyme by this compound leads to a delay in glucose absorption in the digestive system . This results in the suppression of postprandial hyperglycemia, a condition characterized by an abnormal increase in blood glucose following a meal .

Result of Action

The compound’s inhibitory action against α-glucosidase leads to a reduction in postprandial hyperglycemia . This can be particularly beneficial in the management of conditions like Type 2 Diabetes Mellitus (T2DM), where the body cannot appropriately use insulin .

特性

IUPAC Name |

5-[6-[(2-fluorophenyl)methylsulfanyl]pyridazin-3-yl]-4-methyl-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3S2/c1-14-20(27-21(23-14)15-7-3-2-4-8-15)18-11-12-19(25-24-18)26-13-16-9-5-6-10-17(16)22/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSGPGOQBVHDULZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(C=C3)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-(3-(4-ethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2747542.png)

![5-amino-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2747543.png)

![2-(hydroxymethyl)-N-methyl-2,3-dihydro-1H-benzo[f]chromen-1-aminium chloride](/img/structure/B2747544.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2747545.png)

![2-Benzyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carbonitrile](/img/structure/B2747551.png)

![1-[4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,3-benzodiazole](/img/structure/B2747554.png)

![N-(cyclohexylmethyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2747555.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-methylthiophene-2-carbonyl)piperazine](/img/structure/B2747560.png)

![N-(3-(dimethylamino)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2747563.png)